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Compound of Interest

Compound Name: Noribogaine

Cat. No.: B1226712 Get Quote

Introduction

Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, is a

substance of significant interest in the fields of addiction treatment and neuroscience. As

research into its therapeutic potential progresses, the need for robust and reliable analytical

methods to determine its purity is paramount. This document provides detailed application

notes and protocols for various analytical techniques suited for assessing the purity of

noribogaine in bulk drug substance and pharmaceutical formulations. These methods are

essential for ensuring the quality, safety, and efficacy of noribogaine for research and drug

development purposes.

The analytical techniques covered herein include High-Performance Liquid Chromatography

(HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear

Magnetic Resonance (qNMR). Additionally, a protocol for chiral separation is provided to

assess the enantiomeric purity of noribogaine.

High-Performance Liquid Chromatography (HPLC)
for Potency and Impurity Profiling
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile

compounds like noribogaine. It can be employed for both potency determination (assay) and

the detection and quantification of related substances and impurities.
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Application Note: HPLC-UV for Noribogaine Purity
This method describes the use of reverse-phase HPLC with UV detection for the routine quality

control of noribogaine. The method is designed to be stability-indicating, meaning it can

separate noribogaine from its potential degradation products and process-related impurities.

Principle: The sample is dissolved in a suitable diluent and injected into the HPLC system. The

separation is achieved on a C18 stationary phase with a mobile phase consisting of an

aqueous buffer and an organic modifier. The elution is monitored by a UV detector at a

wavelength where noribogaine exhibits significant absorbance. The purity is determined by

comparing the peak area of noribogaine to the total area of all observed peaks (area percent

method) or by using a reference standard of known purity for quantitative assay.

Experimental Protocol: Validated HPLC-UV Method
1.2.1. Materials and Reagents

Noribogaine reference standard (purity ≥ 99.5%)

Noribogaine sample for analysis

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Potassium dihydrogen phosphate (analytical grade)

Orthophosphoric acid (analytical grade)

Water (HPLC grade)

1.2.2. Chromatographic Conditions

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with

orthophosphoric acid
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Mobile Phase B: Acetonitrile

Gradient Elution:

0-5 min: 10% B

5-25 min: 10% to 70% B

25-30 min: 70% B

30-32 min: 70% to 10% B

32-40 min: 10% B

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection Wavelength: 225 nm

Injection Volume: 10 µL

1.2.3. Sample Preparation

Standard Solution (for assay): Accurately weigh about 25 mg of noribogaine reference

standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v)

mixture of methanol and water. This yields a concentration of approximately 0.5 mg/mL.

Sample Solution: Accurately weigh about 25 mg of the noribogaine sample into a 50 mL

volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and

water.

For Related Substances: A higher concentration of the sample solution (e.g., 1.0 mg/mL)

may be used to enhance the detection of impurities.

1.2.4. Data Analysis
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Assay (%):(Area_sample / Area_standard) * (Conc_standard / Conc_sample) *

Purity_standard

Impurities (%):(Area_impurity / Total_area_all_peaks) * 100

Method Validation Summary
The following table summarizes typical validation parameters for an HPLC-UV method for

noribogaine purity, in accordance with ICH guidelines.[1][2]

Parameter Typical Specification

Linearity R² > 0.999 over the concentration range

Accuracy 98.0% - 102.0% recovery

Precision (Repeatability) RSD ≤ 1.0%

Intermediate Precision RSD ≤ 2.0%

Limit of Detection (LOD) Signal-to-Noise ratio of 3:1

Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

Specificity
No interference from blank, placebo, or known

impurities

Robustness
No significant impact on results with small

variations in method parameters

Gas Chromatography-Mass Spectrometry (GC-MS)
for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds. For a non-volatile compound like noribogaine, derivatization is often required to

increase its volatility. This method is particularly useful for identifying and quantifying potential

volatile impurities from the synthesis process and for confirming the structure of noribogaine
and its related substances.[3]

Application Note: GC-MS for Noribogaine Purity
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This method outlines the GC-MS analysis of derivatized noribogaine to assess its purity and

identify any volatile or semi-volatile impurities.

Principle: The noribogaine sample is derivatized to make it amenable to GC analysis. The

derivatized sample is then injected into the GC, where it is vaporized and separated based on

its boiling point and interaction with the stationary phase. The separated components then

enter the mass spectrometer, where they are ionized and fragmented. The resulting mass

spectrum provides a unique fingerprint for each compound, allowing for its identification.

Experimental Protocol: GC-MS Method
2.2.1. Materials and Reagents

Noribogaine sample

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

(derivatizing agent)

Pyridine (anhydrous)

Ethyl acetate (GC grade)

2.2.2. Derivatization Procedure

Accurately weigh approximately 1 mg of the noribogaine sample into a reaction vial.

Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

Seal the vial and heat at 70 °C for 30 minutes.

Cool the vial to room temperature. The sample is now ready for injection.

2.2.3. GC-MS Conditions

GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Inlet Temperature: 280 °C
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Injection Mode: Split (split ratio 20:1)

Injection Volume: 1 µL

Oven Temperature Program:

Initial temperature: 150 °C, hold for 1 min

Ramp: 15 °C/min to 300 °C

Hold at 300 °C for 10 min

MS Transfer Line Temperature: 290 °C

Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Scan Range: 50 - 550 amu

2.2.4. Data Analysis

Identify the peak corresponding to the derivatized noribogaine.

Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

Calculate the purity based on the relative peak areas.

Quantitative Data Summary for Chromatographic
Methods
The following table summarizes typical quantitative performance data for HPLC and GC-MS

methods for the analysis of noribogaine and related compounds.[4][5]
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Parameter HPLC-UV/Fluorimetric GC-MS

Limit of Quantitation (LOQ) 1 ng/mL 5-10 ng/mL

Linear Range 1 - 1000 ng/mL 5 - 1000 ng/mL

Precision (RSD) < 15% < 15%

Accuracy 85 - 115% 85 - 115%

Quantitative Nuclear Magnetic Resonance (qNMR)
for Absolute Purity Determination
qNMR is a primary analytical method that allows for the direct quantification of a substance

without the need for a specific reference standard of the same compound.[6] It is a powerful

tool for the absolute purity determination of noribogaine.

Application Note: qNMR for Noribogaine Purity
This protocol describes the determination of the absolute purity of a noribogaine sample using

¹H-qNMR with an internal standard.

Principle: A known mass of the noribogaine sample is mixed with a known mass of a certified

internal standard of high purity. The ¹H-NMR spectrum of the mixture is recorded under

quantitative conditions. The purity of the noribogaine is calculated by comparing the integral of

a specific, well-resolved signal from noribogaine with the integral of a signal from the internal

standard.[7][8]

Experimental Protocol: ¹H-qNMR Method
3.2.1. Materials and Reagents

Noribogaine sample

Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity (≥ 99.9%)

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

3.2.2. Sample Preparation
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Accurately weigh approximately 10 mg of the noribogaine sample into a clean, dry vial.

Accurately weigh approximately 5 mg of the internal standard into the same vial.

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

Transfer the solution to an NMR tube.

3.2.3. NMR Acquisition Parameters

Spectrometer: 400 MHz or higher

Pulse Sequence: A standard 90° pulse sequence

Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-

60 seconds for quantitative accuracy)

Number of Scans: 16 or higher, to achieve a good signal-to-noise ratio

Acquisition Time: Sufficient to allow for full signal decay (typically > 3 seconds)

3.2.4. Data Processing and Analysis

Apply appropriate phasing and baseline correction to the spectrum.

Integrate a well-resolved, non-overlapping signal for noribogaine and a signal for the

internal standard.

Calculate the purity of noribogaine using the following formula:

Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS

/ m_analyte) * Purity_IS

Where:

I = Integral value

N = Number of protons for the integrated signal
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MW = Molecular weight

m = mass

IS = Internal Standard

Visualization of the qNMR Workflow
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Caption: Workflow for quantitative NMR (qNMR) analysis of noribogaine purity.

Chiral HPLC for Enantiomeric Purity
Noribogaine possesses a chiral center, meaning it can exist as two enantiomers. As the

pharmacological and toxicological profiles of enantiomers can differ significantly, it is crucial to

determine the enantiomeric purity of noribogaine. Chiral HPLC is the most common technique

for this purpose.[9]

Application Note: Chiral HPLC for Noribogaine
This method describes the separation of noribogaine enantiomers using a chiral stationary

phase (CSP) to determine the enantiomeric excess (% ee) of the desired enantiomer.

Principle: The noribogaine sample is dissolved and injected into an HPLC system equipped

with a chiral column. The CSP interacts differently with each enantiomer, leading to their

separation. The separated enantiomers are detected by a UV detector, and the enantiomeric

purity is calculated from the relative peak areas.

Experimental Protocol: Chiral HPLC Method
4.2.1. Materials and Reagents
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Noribogaine racemic standard

Noribogaine sample for analysis

n-Hexane (HPLC grade)

Isopropanol (HPLC grade)

Ethanol (HPLC grade)

Diethylamine (DEA) or Trifluoroacetic acid (TFA) (for mobile phase modification)

4.2.2. Chromatographic Conditions

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or

Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

Mobile Phase: A mixture of n-Hexane and an alcohol (e.g., isopropanol or ethanol). A small

amount of an acidic or basic modifier (e.g., 0.1% TFA or 0.1% DEA) is often added to

improve peak shape and resolution. A typical starting mobile phase could be n-

Hexane:Isopropanol:DEA (80:20:0.1, v/v/v).

Flow Rate: 0.8 mL/min

Column Temperature: 25 °C

Detection Wavelength: 230 nm

Injection Volume: 10 µL

4.2.3. Sample Preparation

Racemic Standard Solution: Dissolve approximately 1 mg of racemic noribogaine in 10 mL

of the mobile phase.

Sample Solution: Prepare a solution of the noribogaine sample in the mobile phase at a

concentration of approximately 0.1 mg/mL.
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4.2.4. Data Analysis

Inject the racemic standard to confirm the resolution of the two enantiomeric peaks.

Inject the sample solution.

Calculate the enantiomeric excess (% ee) using the following formula:

% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak

area of the undesired enantiomer.

Visualization of Chiral Method Development Logic
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Caption: Logical workflow for chiral HPLC method development for noribogaine.
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The analytical methods detailed in this document provide a comprehensive framework for the

determination of noribogaine purity. The choice of technique will depend on the specific

requirements of the analysis. HPLC is well-suited for routine quality control, including assay

and related substances determination. GC-MS is valuable for the identification of volatile

impurities and for structural confirmation. qNMR offers the advantage of being a primary

method for absolute purity determination. Finally, chiral HPLC is essential for assessing the

enantiomeric purity of noribogaine. The implementation of these validated methods will ensure

the quality and consistency of noribogaine used in research and development, ultimately

contributing to a better understanding of its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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